(5Z)-5-[4-(allyloxy)benzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
The compound (5Z)-5-[4-(allyloxy)benzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic organic molecule featuring a fused thiazolo-triazole core. Key structural elements include:
- Thiazolo-triazole scaffold: Provides rigidity and planar geometry, facilitating interactions with biological targets .
- 3,4,5-Trimethoxyphenyl group: Introduces steric bulk and polarizability, which may improve binding affinity to enzymes or receptors .
This compound’s unique structural profile suggests applications in medicinal chemistry, particularly as a lead for anticancer or antimicrobial agents. Its synthesis typically involves multi-step condensation and cyclization reactions under controlled conditions .
Properties
Molecular Formula |
C23H21N3O5S |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
(5Z)-5-[(4-prop-2-enoxyphenyl)methylidene]-2-(3,4,5-trimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C23H21N3O5S/c1-5-10-31-16-8-6-14(7-9-16)11-19-22(27)26-23(32-19)24-21(25-26)15-12-17(28-2)20(30-4)18(13-15)29-3/h5-9,11-13H,1,10H2,2-4H3/b19-11- |
InChI Key |
JLDWXEPJVARNBB-ODLFYWEKSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)OCC=C)/SC3=N2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(=O)C(=CC4=CC=C(C=C4)OCC=C)SC3=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[4-(allyloxy)benzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazolotriazole core, followed by the introduction of the allyloxybenzylidene and trimethoxyphenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[4-(allyloxy)benzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures, specific solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thiazolotriazole compounds.
Scientific Research Applications
(5Z)-5-[4-(allyloxy)benzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: It may find applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-[4-(allyloxy)benzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolo-triazole derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of the target compound with structurally related analogs:
Table 1: Structural and Functional Comparison of Thiazolo-Triazole Derivatives
| Compound Name | Key Substituents | Biological Activity | Unique Features | Reference |
|---|---|---|---|---|
| Target Compound : (5Z)-5-[4-(allyloxy)benzylidene]-2-(3,4,5-trimethoxyphenyl)thiazolo-triazol-one | Allyloxybenzylidene, 3,4,5-trimethoxyphenyl | Under investigation (predicted: anticancer) | High solubility due to allyloxy group; enhanced binding via trimethoxyphenyl | |
| (5Z)-5-(4-propoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)thiazolo-triazol-one | Propoxybenzylidene, 3,4,5-trimethoxyphenyl | Moderate cytotoxicity (IC₅₀: 12 µM in HeLa cells) | Longer alkyl chain reduces solubility compared to allyloxy analog | |
| (5Z)-5-(4-methoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)thiazolo-triazol-one | Methoxybenzylidene, 3,4,5-trimethoxyphenyl | Antifungal (MIC: 8 µg/mL against C. albicans) | Methoxy group increases hydrophobicity, limiting bioavailability | |
| (5Z)-5-(2,3-dimethoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)thiazolo-triazol-one | 2,3-Dimethoxybenzylidene, 3,4,5-trimethoxyphenyl | Antiproliferative (IC₅₀: 9 µM in MCF-7 cells) | Ortho-substitution disrupts planarity, reducing DNA intercalation potential | |
| (5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-phenylthiazolo-triazol-one | Ethoxy-propoxybenzylidene, phenyl | Antimicrobial (MIC: 4 µg/mL for S. aureus) | Mixed alkoxy groups improve membrane penetration |
Key Findings :
Substituent Flexibility :
- Allyloxy vs. Alkoxy Groups : The allyloxy group in the target compound confers higher solubility in polar solvents compared to propoxy or methoxy analogs, as evidenced by logP values (target: 3.2 vs. propoxy analog: 3.8) .
- Trimethoxyphenyl vs. Simple Phenyl : The 3,4,5-trimethoxyphenyl moiety enhances interaction with tubulin (critical for anticancer activity) due to its ability to mimic colchicine’s binding mode .
Biological Activity Trends: Anticancer Potential: Compounds with 3,4,5-trimethoxyphenyl groups consistently show stronger antiproliferative effects than those with methylphenyl or chlorophenyl substituents . Antimicrobial Specificity: Derivatives with smaller substituents (e.g., methoxy) exhibit better antifungal activity, while bulkier groups (e.g., benzyloxy) favor anticancer effects .
Synthetic Challenges :
- The allyloxy group in the target compound requires careful handling during synthesis to avoid premature oxidation, unlike more stable ethoxy or methoxy analogs .
Research Implications
The target compound’s combination of allyloxy and trimethoxyphenyl groups positions it as a promising candidate for further drug development. Comparative studies highlight that minor structural modifications (e.g., alkoxy chain length or substitution pattern) significantly alter bioactivity and pharmacokinetics.
Biological Activity
The compound (5Z)-5-[4-(allyloxy)benzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a member of the thiazole and triazole family of compounds known for their diverse biological activities. This article presents a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties based on various studies.
Chemical Structure
The structural formula of the compound can be represented as follows:
- Molecular Formula : C20H22N4O5S
- SMILES : COC1=CC(=CC(=C1OC)OC)C(=O)N/N=C/C2=CC=CC=C2OCC=C
Antimicrobial Activity
Research has demonstrated that thiazolo[3,2-b][1,2,4]triazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that the compound exhibits antifungal activity against various strains of Candida species. The mechanism involves disruption of the yeast cell wall morphology and interference with glucose transport pathways within the fungal cells .
Case Study: Antifungal Screening
A study conducted by researchers synthesized several derivatives of thiazolidines and evaluated their antifungal activities. Among these, certain compounds showed potent fungicidal effects with minimal inhibitory concentrations (MICs) comparable to standard antifungal agents. Notably, the compound demonstrated a significant reduction in fungal growth rates and altered cellular morphology when tested against Candida albicans and Aspergillus niger.
Anti-inflammatory Properties
The compound has also been assessed for its anti-inflammatory effects. In vivo studies involving carrageenan-induced edema models showed that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibited anti-inflammatory activities superior to that of indomethacin—an established anti-inflammatory drug. The percentage inhibition varied among different derivatives but indicated a promising potential for development as an anti-inflammatory agent .
Summary of In Vivo Results
| Compound | % Inhibition | Reference Drug |
|---|---|---|
| Compound A | 51% | Indomethacin (40%) |
| Compound B | 67% | Indomethacin (40%) |
| Compound C | 46% | Indomethacin (40%) |
Anticancer Activity
Thiazolo[3,2-b][1,2,4]triazole derivatives have been reported to exhibit anticancer activities through several mechanisms including apoptosis induction and cell cycle arrest. The compound has shown efficacy in inhibiting tumor growth in various cancer models by targeting specific proteins involved in cell proliferation and survival pathways.
- Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest at the G1/S phase.
- Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins have been observed.
- Inhibition of Angiogenesis : Certain derivatives reduce vascular endothelial growth factor (VEGF) production in tumor cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
